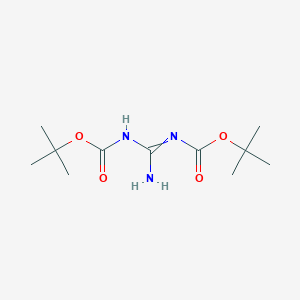

N,N'-Di-Boc-guanidine

Description

Properties

CAS No. |

154476-57-0 |

|---|---|

Molecular Formula |

C11H21N3O4 |

Molecular Weight |

259.30 g/mol |

IUPAC Name |

tert-butyl (NE)-N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate |

InChI |

InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16) |

InChI Key |

VPWFNCFRPQFWGS-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N |

Isomeric SMILES |

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

N,N'-Di-Boc-Guanidine: A Technical Guide for Synthetic and Medicinal Chemists

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Di-Boc-guanidine (tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate) is a crystalline solid widely employed in organic synthesis as a stable, protected precursor for the introduction of the guanidinium moiety. The tert-butoxycarbonyl (Boc) protecting groups temper the inherent high basicity of guanidine, rendering the reagent compatible with a wide range of functional groups and reaction conditions common in multi-step syntheses.[1] This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility as a guanidinylating agent in drug development and peptide chemistry. Detailed experimental protocols for its synthesis and a representative application are provided.

Chemical Structure and Properties

This compound consists of a central guanidine core where two of the nitrogen atoms are protected with tert-butoxycarbonyl (Boc) groups. This protection strategy is crucial for its utility, as it masks the nucleophilicity and high basicity of the guanidine functional group until its desired unmasking, typically under acidic conditions.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | [2][3] |

| Synonyms | 1,3-Bis(tert-butoxycarbonyl)guanidine, di-Boc-guanidine | [2][3][4] |

| CAS Number | 154476-57-0 | [3][4] |

| Molecular Formula | C₁₁H₂₁N₃O₄ | [2][3] |

| Molecular Weight | 259.30 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 141-144 °C | [4] |

| Solubility | Soluble in most alcohols, esters (e.g., ethyl acetate), ketones (e.g., acetone), acetonitrile, and dichloromethane. Insoluble in diethyl ether and hexane. | [6][7] |

| pKa (Predicted) | 8.24 ± 0.46 | [4] |

| Storage Conditions | Keep in a dark place, sealed in dry, at room temperature. | [4] |

Spectral Data

-

¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum is characterized by a singlet at approximately δ 10.42 ppm corresponding to one of the NH protons, another singlet at δ 8.47 ppm for the other NH proton, and a large singlet at δ 1.37 ppm integrating to 18 protons, which corresponds to the two equivalent tert-butyl (Boc) groups.[5]

-

¹³C NMR (CDCl₃, 75.5 MHz): The carbon spectrum shows a peak for the guanidinyl carbon at δ 158.3 ppm. The carbonyl carbons of the Boc groups appear at δ 82.3 ppm, and the methyl carbons of the tert-butyl groups are observed at δ 28.1 ppm.[5]

-

IR (CHCl₃): The infrared spectrum displays characteristic absorption bands. N-H stretching vibrations are observed around 3407 and 3124 cm⁻¹. The C=O stretching of the Boc groups is visible at 1792 cm⁻¹, and the C=N stretch of the guanidine core is found at 1641 cm⁻¹.[5] Other significant peaks include those for C-H stretching (2976, 2930 cm⁻¹) and various bending vibrations.[5][8]

Synthesis and Experimental Protocols

This compound can be readily synthesized from inexpensive starting materials, making it an accessible reagent for research and development.

Synthesis from Guanidine Hydrochloride

A common and efficient method involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9]

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Materials: Guanidine hydrochloride (12.3 g, 128 mmol), sodium hydroxide (20.8 g, 519 mmol), di-tert-butyl dicarbonate (62.9 g, 288 mmol), 1,4-dioxane (250 mL), water (125 mL), ethyl acetate, 10% aqueous citric acid, brine, anhydrous magnesium sulfate.[5]

-

Procedure:

-

Dissolve guanidine hydrochloride and sodium hydroxide in water, then add 1,4-dioxane.[5]

-

Cool the mixture to 0 °C in an ice bath.[5]

-

Slowly add di-tert-butyl dicarbonate to the cooled mixture.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]

-

Concentrate the solution under reduced pressure to approximately one-third of its original volume.[5]

-

Add water (150 mL) to the residue and extract the aqueous solution with ethyl acetate (3 x 80 mL).[5]

-

Combine the organic phases and wash sequentially with 10% aqueous citric acid (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL).[5]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purify the crude material by flash column chromatography on silica gel (eluent gradient: 100% dichloromethane to 95:5 dichloromethane/methanol) to afford this compound as a white powder (typical yield: ~91%).[5]

-

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a precursor to more reactive guanidinylating agents or, in some cases, for the direct but slow guanidinylation of amines. The guanidinium group is a critical structural motif in a vast array of pharmaceuticals and natural products, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets.[1][10]

Guanidinylation of Amines

This compound is often converted into a more electrophilic species, such as N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent), to efficiently guanidinylate primary and secondary amines.[9] However, alternative methods use activating agents like cyanuric chloride (TCT) with a thiourea derivative to achieve the same transformation, avoiding toxic heavy metals.[10]

Caption: General scheme for the guanidinylation of a primary amine.

Detailed Protocol: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol describes the reaction of a primary amine with Goodman's reagent, which is synthesized from this compound.[9]

-

Materials: N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol), primary amine (e.g., benzylamine, 0.31 mL, 2.8 mmol), anhydrous dichloromethane (DCM, 13 mL), 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.[9]

-

Procedure:

-

In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.[9]

-

Add the primary amine in one portion via syringe to the stirred solution at room temperature.[9]

-

After stirring for 30 minutes, transfer the mixture to a separatory funnel.

-

Wash the organic layer with 2 M aqueous sodium bisulfate (10 mL) and then with saturated sodium bicarbonate (10 mL).[9]

-

Extract each aqueous layer with additional DCM (2 x 10 mL).[9]

-

Combine all organic phases, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N,N'-di-Boc-protected guanidine product.[9]

-

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves, eye protection, and face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

-

Handling: Use in a well-ventilated area. Avoid dust formation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of complex molecules relevant to medicinal chemistry and drug discovery. Its stability, ease of synthesis, and the predictable reactivity of its derivatives make it an essential tool for the controlled introduction of the critical guanidinium pharmacophore. The protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this important building block.

References

- 1. This compound | C11H21N3O4 | CID 4124838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. di-Boc-guanidine | C11H21N3O4 | CID 9648359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 1 3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. H63206.14 [thermofisher.com]

- 6. fishersci.be [fishersci.be]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 10. This compound | Protected Guanidine Reagent [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to N,N'-Di-Boc-guanidine: Synthesis, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern organic and medicinal chemistry. We will delve into its chemical properties, synthesis, and, most importantly, its application in the crucial process of guanidinylation. This document aims to be an essential resource for researchers leveraging the unique properties of the guanidinium moiety in the development of novel therapeutics and functional molecules.

Core Properties of this compound

This compound, also known as 1,3-Bis(tert-butoxycarbonyl)guanidine, is a white crystalline solid widely used as a protecting group and a precursor for various guanidinylating agents. Its CAS number is 154476-57-0, and it has a molecular weight of approximately 259.30 g/mol .[1][2][3][4][5] The tert-butoxycarbonyl (Boc) protecting groups effectively reduce the high basicity of the guanidine functional group, allowing for controlled and selective reactions in complex molecular syntheses.

| Property | Value |

| CAS Number | 154476-57-0 |

| Molecular Formula | C11H21N3O4 |

| Molecular Weight | 259.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 141-144 °C |

| Synonyms | 1,3-Bis(tert-butoxycarbonyl)guanidine, Di-Boc-guanidine |

The Critical Role in Guanidinylation

The guanidinium group is a key pharmacophore in numerous biologically active compounds and drug candidates, prized for its ability to form strong hydrogen bonds and electrostatic interactions. The direct introduction of this highly basic group can be challenging. This compound and its derivatives serve as excellent reagents for this purpose, offering a stable and easy-to-handle source for the guanidinyl moiety.

The general workflow for the application of this compound in synthesis involves two main stages: the guanidinylation of a primary or secondary amine to form a protected guanidine, followed by the deprotection of the Boc groups under acidic conditions to yield the final product.

References

An In-depth Technical Guide to the Mechanism of N,N'-Di-Boc-Guanidine in Guanidinylation

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidinium functional group is a pivotal step in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. The unique physicochemical properties of the guanidinium moiety, particularly its high basicity and ability to form strong hydrogen bonds, make it a critical pharmacophore. N,N'-Di-Boc-guanidine and its derivatives have emerged as powerful reagents for the controlled and efficient guanidinylation of primary and secondary amines. The use of the tert-butoxycarbonyl (Boc) protecting group effectively mitigates the high basicity and nucleophilicity of the guanidine, allowing for milder reaction conditions and broader substrate scope.[1][2]

This technical guide provides a comprehensive overview of the mechanism of action of this compound in guanidinylation reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important synthetic transformation.

Core Mechanism of Action

The fundamental mechanism of guanidinylation with N,N'-Di-Boc-protected reagents involves the nucleophilic attack of an amine on the electrophilic carbon of the guanidinylating agent.[1] The specific pathway, however, can vary depending on the nature of the guanidinylating agent employed.

Guanidinylation using N,N'-Di-Boc-thiourea with an Activating Agent

A common and cost-effective method for guanidinylation involves the use of N,N'-Di-Boc-thiourea in conjunction with an activating agent, such as cyanuric chloride (TCT) or mercury(II) chloride.[3][4] This approach avoids the need for more expensive and potentially less stable guanidinylating reagents.

The reaction proceeds through the formation of a highly reactive bis-Boc-carbodiimide intermediate.[3] The activating agent facilitates the elimination of a sulfur-containing byproduct from the thiourea, generating the electrophilic carbodiimide. The amine then attacks the central carbon of the carbodiimide, leading to the formation of the N,N'-Di-Boc-protected guanidine.

Guanidinylation using Pre-activated Reagents

Alternatively, pre-activated N,N'-Di-Boc-guanidinylating agents, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent), offer a more direct route to guanidinylation.[2][5] These reagents are generally more reactive and can be used without the need for an external activating agent.

In these cases, the pyrazole or triflyl group acts as a good leaving group, facilitating the nucleophilic attack of the amine on the electrophilic guanidine carbon. Goodman's reagent, in particular, is known for its high reactivity and is capable of guanidinylating even weakly nucleophilic and sterically hindered amines.[5][6]

Deprotection of the Boc Groups

Following the successful guanidinylation, the Boc protecting groups can be readily removed under acidic conditions to yield the final guanidine product, typically as a salt.[2] The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[7]

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and spontaneously decarboxylates to afford the free guanidinium ion.[7]

Data Presentation: Comparative Yields of Guanidinylation Reactions

The choice of guanidinylating reagent and reaction conditions significantly impacts the yield of the desired product. The following tables summarize the yields for the guanidinylation of various primary and secondary amines using different N,N'-Di-Boc-protected reagents.

Table 1: Guanidinylation of Various Amines with N,N'-Di-Boc-thiourea and TCT

| Amine Substrate | Solvent | Yield (%) |

| Benzylamine | THF | 95 |

| Aniline | THF | 85 |

| Pyrrolidine | THF | 92 |

| Dibenzylamine | THF | 80 |

Data synthesized from Porcheddu, et al. (2009).[3]

Table 2: Guanidinylation of Various Amines with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

| Amine Substrate | Solvent | Reaction Time (h) | Yield (%) |

| Benzylamine | Acetonitrile | 2 | >95 |

| Aniline | Acetonitrile | 24 | >95 |

| 4-Bromophenethylamine | THF | 24 | 72 |

Data synthesized from multiple sources.[1][6]

Table 3: Guanidinylation of Various Amines with N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

| Amine Substrate | Solvent | Yield (%) |

| Benzylamine | Chloroform | 98 |

| Pyrrolidine | Chloroform | 93 |

| Aniline (with di-Cbz analog) | Chloroform | 98 |

Data synthesized from a US Patent.[8]

Experimental Protocols

The following are detailed methodologies for key guanidinylation reactions.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-thiourea and TCT

Materials:

-

N,N'-Di-Boc-thiourea (1.0 equiv)

-

Cyanuric chloride (TCT) (0.33 equiv)

-

Primary amine (1.0 equiv)

-

N-methylmorpholine (NMM) (2.0 equiv)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a solution of N,N'-Di-Boc-thiourea in anhydrous THF, add TCT in one portion.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the primary amine, NMM, and a catalytic amount of DMAP to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3][4]

Protocol 2: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Materials:

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv)

-

Primary amine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Procedure:

-

Dissolve the primary amine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in anhydrous THF or MeCN.

-

Stir the solution at room temperature.

-

Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel.[1][6]

Protocol 3: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Materials:

-

N,N'-Di-Boc-N''-triflylguanidine (1.2 equiv)

-

Primary amine (1.0 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Anhydrous Chloroform or Dichloromethane (DCM)

Procedure:

-

Dissolve the primary amine and TEA in anhydrous chloroform or DCM.

-

Add N,N'-Di-Boc-N''-triflylguanidine to the solution.

-

Stir the mixture at room temperature for the appropriate time (typically 1-4 hours).

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 10% citric acid, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.[8]

Conclusion

The guanidinylation of amines using this compound and its derivatives is a robust and versatile methodology in modern organic synthesis. The Boc protecting groups play a crucial role in moderating the reactivity of the guanidine moiety, enabling controlled and high-yielding transformations under mild conditions. The choice of the specific guanidinylating agent—be it the in situ activation of N,N'-Di-Boc-thiourea or the use of pre-activated reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or Goodman's reagent—allows for the tailoring of the reaction to the specific substrate and desired outcome. A thorough understanding of the underlying mechanisms, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic tool in their endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]

The Indispensable Role of the Boc Protecting Group in N,N'-Di-Boc-guanidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The guanidinium functional group, a cornerstone in medicinal chemistry and natural product synthesis, presents unique synthetic challenges due to its high basicity and nucleophilicity. The strategic use of protecting groups is paramount for the successful incorporation of this moiety into complex molecules. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as a workhorse for masking the reactive nature of guanidine, with N,N'-Di-Boc-guanidine serving as a key reagent and intermediate. This technical guide provides an in-depth analysis of the multifaceted role of the Boc protecting group in this compound, detailing its impact on reactivity, stability, and synthetic utility.

Attenuation of Reactivity and Basicity

The primary function of the two Boc groups in this compound is to significantly temper the inherent reactivity of the guanidine moiety.[1] The electron-withdrawing nature of the Boc carbamates substantially reduces the pKa of the guanidinium ion, rendering it less basic and nucleophilic.[1] This modulation is crucial for preventing undesirable side reactions during synthetic transformations, such as in peptide synthesis where the guanidino group of arginine is often protected with two Boc groups (Nω,Nω'-bis-Boc).[1] This protection strategy allows for the selective and efficient guanidinylation of primary and secondary amines under mild conditions.[2]

Stability and Orthogonality

The Boc group is renowned for its stability across a wide range of chemical conditions, a critical feature for its application in multi-step syntheses.[1] This stability profile allows for the use of various reagents and reaction conditions without premature deprotection of the guanidine functionality.

Table 1: Stability Profile of Boc-Protected Guanidines [1]

| Condition | Stability | Notes |

| Basic Conditions | High | Stable to amine bases (e.g., piperidine, triethylamine) and alkali hydroxides at moderate temperatures. This orthogonality is fundamental to the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. |

| Nucleophiles | High | Resistant to attack by most common nucleophiles. |

| Catalytic Hydrogenation | High | Stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), enabling the orthogonal deprotection of groups like the benzyloxycarbonyl (Cbz) group. |

| Acidic Conditions | Labile | Cleaved under acidic conditions. The rate of cleavage is dependent on the acid strength and reaction conditions. |

This compound in Synthesis: A Versatile Guanidinylating Agent

This compound and its derivatives are widely employed as efficient guanidinylating agents. These reagents offer a stable and easy-to-handle source for the controlled transfer of a protected guanidinyl group to a variety of amine substrates.

Activation and Guanidinylation of Amines

A common strategy involves the activation of a precursor, such as N,N'-Di-Boc-thiourea, to form a reactive intermediate that readily reacts with amines.[3]

References

Stability of N,N'-Di-Boc-guanidine under acidic and basic conditions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Di-Boc-guanidine is a pivotal intermediate in modern organic synthesis, particularly in the construction of complex guanidinium-containing molecules such as peptidomimetics and various pharmaceuticals. The dual tert-butyloxycarbonyl (Boc) protecting groups serve to moderate the inherent high basicity and nucleophilicity of the guanidine moiety, thereby preventing undesired side reactions during synthetic sequences.[1] A thorough understanding of the stability of this compound under a variety of chemical environments is paramount for its effective utilization in multi-step syntheses. This technical guide provides a comprehensive overview of the stability profile of this compound under both acidic and basic conditions, details the mechanisms of its degradation, and furnishes experimental protocols for its controlled deprotection.

Stability Profile of this compound

The stability of the Boc protecting group on the guanidine core is highly dependent on the pH of the medium. Generally, this compound exhibits high stability under basic and neutral conditions but is readily cleaved under acidic conditions. This differential stability is a cornerstone of its utility in orthogonal synthetic strategies, where the Boc group can be selectively removed in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile Fmoc or hydrogenolysis-labile Cbz groups).

While specific kinetic data across a wide range of pH values, temperatures, and time points are not extensively available in the public domain, the qualitative stability profile is well-established in the scientific literature. The following table summarizes this profile.

Data Presentation: Qualitative Stability Summary

| Condition | Stability | Notes |

| Strongly Acidic (e.g., TFA, >4M HCl) | Labile | Rapid cleavage occurs, with the rate dependent on acid strength and temperature. |

| Mildly Acidic | Moderate to Low | Cleavage is possible but at a significantly slower rate compared to strongly acidic conditions. |

| Neutral (pH ~7) | High | Generally stable under neutral aqueous conditions. |

| Basic (e.g., amine bases, alkali hydroxides) | High | Stable to common amine bases (e.g., piperidine, triethylamine) and alkali hydroxides at moderate temperatures. This orthogonality is fundamental to Fmoc-based solid-phase peptide synthesis.[1] |

| Nucleophiles | High | Resistant to attack by most common nucleophiles.[1] |

| Catalytic Hydrogenation | High | Stable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).[1] |

Mechanisms of Degradation

Acidic Conditions: Deprotection Pathway

The cleavage of the Boc groups from this compound under acidic conditions is a well-understood, acid-catalyzed process. The reaction is initiated by the protonation of one of the carbamate oxygen atoms. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decomposes to yield the free guanidine (or mono-Boc-guanidine) and carbon dioxide. The process can then be repeated for the second Boc group.

The generation of the reactive tert-butyl cation is a key feature of this mechanism and can lead to side reactions, most notably the alkylation of nucleophilic functional groups present on the substrate or other molecules in the reaction mixture.

Basic Conditions: Stability

Under basic conditions, this compound is generally stable. The Boc group is an electron-withdrawing carbamate, which reduces the pKa of the guanidinium ion, making it less basic and nucleophilic.[1] The mechanism for base-catalyzed hydrolysis of esters and carbamates typically involves the nucleophilic attack of a hydroxide ion at the carbonyl carbon. In the case of the Boc group, the bulky tert-butyl group sterically hinders this attack. Furthermore, the lack of a favorable leaving group stabilization pathway, analogous to the formation of the stable tert-butyl cation under acidic conditions, renders the molecule resistant to cleavage by bases.

Experimental Protocols

The following protocols describe common methods for the acidic deprotection of this compound. These procedures can be adapted for stability studies by analyzing aliquots at various time points using analytical techniques such as HPLC or NMR to quantify the remaining starting material and the formation of deprotected products.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection in solution-phase synthesis.

Materials:

-

N,N'-Di-Boc-protected guanidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the N,N'-Di-Boc-protected guanidine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

TFA Addition: Slowly add TFA dropwise to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v) in DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. The resulting residue is the trifluoroacetate salt of the deprotected guanidine. To remove residual TFA, the residue can be co-evaporated with toluene or DCM (3x).

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an alternative to TFA and is often used when a different counterion (chloride) is desired.

Materials:

-

N,N'-Di-Boc-protected guanidine

-

4M HCl in 1,4-dioxane

-

Anhydrous 1,4-dioxane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Diethyl ether (cold)

Procedure:

-

Dissolution: Dissolve the N,N'-Di-Boc-protected guanidine in a minimal amount of anhydrous 1,4-dioxane.

-

Acid Addition: Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form. Monitor the reaction progress by TLC or LC-MS.

-

Isolation: Remove the solvent under reduced pressure. Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the guanidine. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow for Stability Assessment

The following diagram illustrates a general workflow for conducting a forced degradation study to quantitatively assess the stability of this compound.

References

A Comprehensive Technical Guide to the Reactivity of N,N'-Di-Boc-Guanidine with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

The guanidinium functional group is a cornerstone in medicinal chemistry and drug development, prized for its ability to participate in strong hydrogen bonding and electrostatic interactions.[1][2] As the key structural feature of the amino acid arginine, its incorporation into small molecules and peptides can significantly enhance biological activity and binding affinity.[2] However, the high basicity and nucleophilicity of the guanidine group present considerable synthetic challenges.[3]

This technical guide provides an in-depth exploration of the use of N,N'-di-tert-butoxycarbonyl (Boc)-protected guanidinylating agents, a versatile and widely adopted solution for the controlled introduction of the guanidine moiety onto primary and secondary amines.[4][5] The Boc protecting groups effectively temper the reactivity of the guanidine, allowing for milder reaction conditions and compatibility with a broader range of functional groups.[1][3][5] This guide will detail the core reactivity, present quantitative data, provide established experimental protocols, and offer visual guides to the underlying mechanisms and workflows.

Core Concepts: The Mechanism of Guanidinylation

The fundamental mechanism for the guanidinylation of an amine using a Boc-protected reagent involves the nucleophilic attack of the primary or secondary amine on the electrophilic carbon of the guanidinylating agent.[6] The specific pathway and the reactivity of the system are highly dependent on the choice of the guanidinylating reagent. Common reagents derived from N,N'-di-Boc-guanidine chemistry include:

-

N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): A highly reactive agent, particularly effective for less nucleophilic or sterically hindered amines due to the excellent leaving group nature of the triflyl group.[1][7][8]

-

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A stable, crystalline, and commercially available reagent that reacts under mild conditions to provide high yields with a variety of amines.[5][7][9][10]

-

Activated N,N'-Di-Boc-thiourea: This approach involves the in situ activation of a stable thiourea precursor. Common activating agents include cyanuric chloride (TCT), which offers an environmentally benign alternative to toxic heavy-metal reagents like mercury(II) chloride.[6][11][12][13]

The general reaction involves the displacement of a leaving group (e.g., triflate, pyrazole, or an activated thiourea derivative) by the amine, leading to the formation of the N,N',N''-trisubstituted, di-Boc-protected guanidine.

Data Presentation: Comparative Reaction Yields

The choice of guanidinylating agent and reaction conditions significantly influences the outcome of the synthesis. The following tables summarize quantitative yield data for the guanidinylation of various primary and secondary amines using different this compound-based reagents.

Table 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine [2]

| Amine Substrate | Product | Yield (%) |

| Unhindered, primary amines | N,N'-di-Boc-protected guanidine | >90% |

| Benzylamine | N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine | 95% |

| Secondary amines | N,N'-di-Boc-protected guanidine | High |

Table 2: Guanidinylation using Activated N,N'-Di-Boc-thiourea with TCT [13]

| Amine Substrate | Product | Yield (%) |

| Benzylamine | N-Benzyl-N',N''-di-Boc-guanidine | 92% |

| Aniline | N-Phenyl-N',N''-di-Boc-guanidine | 85% |

| Pyrrolidine | 1-(N,N'-di-Boc-guanidino)pyrrolidine | 95% |

| Piperidine | 1-(N,N'-di-Boc-guanidino)piperidine | 93% |

| Morpholine | 4-(N,N'-di-Boc-guanidino)morpholine | 94% |

| n-Butylamine | N-n-Butyl-N',N''-di-Boc-guanidine | 88% |

| Cyclohexylamine | N-Cyclohexyl-N',N''-di-Boc-guanidine | 90% |

Table 3: Guanidinylation using 1-[N,N'-(Di-Boc)amidino]pyrazole

| Amine Substrate | Product | Yield (%) | Reference |

| 4-Bromophenethylamine | N,N'-di-Boc-guanidinylated 4-bromophenethylamine | 72% | [2] |

| Benzylamine | N,N'-di-Boc-N''-benzylguanidine | >95% | [7] |

| Aniline | N,N'-di-Boc-N''-phenylguanidine | >95% | [7] |

Experimental Protocols

Detailed and reliable protocols are crucial for reproducible results. Below are methodologies for key guanidinylation reactions.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine [1][2]

This method is highly effective for a wide range of primary and secondary amines, including those that are sterically hindered or unreactive.[2]

-

Materials:

-

Primary amine (e.g., benzylamine)

-

N,N'-Di-Boc-N''-triflylguanidine

-

Anhydrous Dichloromethane (DCM)

-

2 M aqueous sodium bisulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous DCM.

-

Reagent Addition: To the stirred solution at room temperature, add N,N'-Di-Boc-N''-triflylguanidine (1.0-1.1 equiv) in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC). Reactions are often complete within a few hours.

-

Work-up: Upon completion, wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.

-

Extraction and Drying: Back-extract each aqueous layer with DCM. Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure N,N'-di-Boc-protected guanidine.

-

Protocol 2: Guanidinylation of a Secondary Amine using TCT-activated N,N'-Di-Boc-thiourea [11]

This protocol provides an environmentally benign alternative to methods using heavy-metal activators.[11] It is applicable to various aliphatic, aromatic, and cyclic secondary amines.[11]

-

Materials:

-

Secondary amine (e.g., pyrrolidine)

-

N,N'-Di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP), catalytic amount

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Activation: In a round-bottom flask, dissolve N,N'-di-Boc-thiourea (3.0 equiv) in anhydrous THF. Add cyanuric chloride (TCT, 1.0 equiv) to activate the thiourea.

-

Amine Addition: To the activated mixture, add the secondary amine (1.0 equiv), N-methylmorpholine (NMM), and a catalytic amount of DMAP.

-

Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Work-up and Purification: Perform a standard aqueous work-up. Purify the crude product by column chromatography to obtain the pure N,N'-di-Boc-protected guanidine.[1]

-

Protocol 3: Guanidinylation using 1-[N,N'-(Di-Boc)amidino]pyrazole [13]

This method utilizes a stable, easy-to-handle crystalline reagent.

-

Materials:

-

Primary or secondary amine

-

1-[N,N'-(Di-Boc)amidino]pyrazole

-

Anhydrous Tetrahydrofuran (THF) or Chloroform (CHCl₃)

-

Silica gel for column chromatography

-

-

Procedure:

-

Reaction Setup: Dissolve the amine (1.0 equiv) and 1-[N,N'-(Di-Boc)amidino]pyrazole (1.1 equiv) in anhydrous THF.[13]

-

Reaction: Stir the solution at room temperature for 24 hours.[1]

-

Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate:hexane = 1:3).[1]

-

Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.[1]

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.[2]

-

Visualization of Workflows

To aid in the practical application of these methods, the following diagrams outline a typical experimental workflow and a decision-making process for reagent selection.

Deprotection of Boc-Guanidines

The final step after successful guanidinylation is typically the removal of the Boc protecting groups to unveil the free guanidinium salt. This is an acid-catalyzed process, most commonly achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][14] The mechanism involves protonation of the carbamate, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which decomposes to the free guanidine and carbon dioxide.[3]

It is critical to be aware of potential side reactions caused by the reactive tert-butyl cation, which can alkylate nucleophilic residues (e.g., tryptophan, methionine) in peptide synthesis.[3][15][16] The use of "scavengers," such as triisopropylsilane (TIS) or water, is often employed to trap this cation and prevent undesired modifications.[15]

Conclusion

The use of this compound and its derivatives represents a robust and versatile strategy for the synthesis of complex molecules containing the vital guanidinium pharmacophore. By providing a means to control the inherent reactivity of the guanidine functional group, these reagents have become indispensable tools in medicinal chemistry and drug discovery. A thorough understanding of the available reagents, their specific reactivity profiles, and the established protocols for their use and subsequent deprotection is essential for the successful design and execution of synthetic routes. This guide serves as a foundational resource to empower researchers in harnessing the full potential of this powerful chemical methodology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. N,N',N''-Tri-Boc-guanidine | 216584-22-4 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Boc-guanidine | 219511-71-4 | Benchchem [benchchem.com]

- 14. jk-sci.com [jk-sci.com]

- 15. benchchem.com [benchchem.com]

- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of N,N'-Di-Boc-guanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of N,N'-Di-Boc-guanidine. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the construction of complex molecules containing the guanidinium moiety, a common pharmacophore in drug discovery. Accurate and thorough characterization by NMR is paramount for verifying its structure and purity.

Introduction

This compound, also known as 1,3-Bis(tert-butoxycarbonyl)guanidine, is a protected form of guanidine that allows for its controlled introduction into molecules. The tert-butoxycarbonyl (Boc) protecting groups modulate the reactivity of the guanidine core, making it a versatile reagent in multi-step syntheses. This guide presents the key ¹H and ¹³C NMR spectral features of this compound and provides detailed experimental protocols for its analysis.

¹H and ¹³C NMR Spectral Data

The NMR data for this compound is presented below. It is important to note that the solvent used for NMR analysis can influence the chemical shifts of labile protons, such as those on nitrogen atoms. The data provided here is from analyses conducted in deuterated dimethyl sulfoxide (DMSO-d₆) for ¹H NMR and deuterated chloroform (CDCl₃) for ¹³C NMR.

Proton (¹H) NMR Data

Table 1: ¹H NMR Data for this compound in DMSO-d₆ [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.42 | Singlet (s) | 1H | NH |

| 8.47 | Singlet (s) | 1H | NH |

| 1.37 | Singlet (s) | 18H | 2 x Boc (-C(CH₃)₃) |

Carbon (¹³C) NMR Data

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 158.3 | C=N (guanidine) |

| 82.3 | C =O (Boc) |

| 28.1 | -C (CH₃)₃ (Boc) |

Experimental Protocols

Accurate NMR characterization relies on meticulous sample preparation and appropriate instrument parameters. The following protocols provide a general framework for the ¹H and ¹³C NMR analysis of this compound.

General Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

NMR Data Acquisition

The following are general parameters for data acquisition on a 300 MHz or 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

-

Instrument: 300 MHz or 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆ for ¹H NMR, CDCl₃ for ¹³C NMR

-

Temperature: Standard probe temperature (e.g., 298 K)

-

¹H NMR Parameters:

-

Pulse Program: Standard 90° pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse program

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Logical Workflow for NMR Analysis

The process of characterizing a chemical compound like this compound by NMR follows a logical progression from sample preparation to data interpretation. The following diagram illustrates this general workflow.

Caption: General workflow for NMR analysis.

Signaling Pathways and Logical Relationships

For a molecule like this compound, the key logical relationship to understand from its NMR spectra is the correlation between the observed signals and the distinct chemical environments of the nuclei within its structure. The following diagram illustrates the assignment of the major NMR signals to the corresponding parts of the molecule.

Caption: Signal assignment in NMR spectra.

This guide provides the foundational NMR data and protocols necessary for the successful characterization of this compound. For researchers in drug development and organic synthesis, a thorough understanding and application of these techniques are essential for ensuring the quality and identity of this important chemical intermediate.

References

Navigating the Analytical Maze: A Technical Guide to Mass Spectrometry of Boc-Protected Guanidines

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use in masking the highly basic guanidino functional group necessitates robust analytical methods to monitor reaction progress, confirm structural integrity, and ensure purity. Mass spectrometry (MS) stands as a primary tool for these tasks, offering high sensitivity and detailed structural information. This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Boc-protected guanidines, detailing experimental protocols, fragmentation patterns, and common analytical challenges.

The Foundation: Understanding Ionization and Fragmentation

Electrospray ionization (ESI) is the most common ionization technique for the analysis of Boc-protected guanidines due to its soft nature, which helps in preserving the intact molecule for initial mass determination.[1] Both positive and negative ion modes can be employed, with positive ion mode often yielding more informative spectra, typically observing protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or other cations.[2]

A significant characteristic of the mass spectrometric behavior of Boc-protected compounds is the lability of the Boc group itself.[3] Under typical ESI conditions, in-source fragmentation can occur, and collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments reveals predictable fragmentation pathways. The primary fragmentation routes involve the loss of neutral molecules from the Boc group, providing valuable diagnostic ions for the identification of these compounds.[4]

Charting the Course: Experimental Protocols

Achieving reliable and reproducible mass spectrometric data for Boc-protected guanidines hinges on meticulous sample preparation and optimized instrument parameters.

Sample Preparation for LC-MS/MS Analysis

A general workflow for preparing a Boc-protected guanidine sample for LC-MS/MS analysis is outlined below.

Detailed Protocol:

-

Sample Dissolution: Accurately weigh the Boc-protected guanidine sample and dissolve it in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a final concentration of approximately 0.1 mg/mL.[5] For samples that are difficult to dissolve, minimal amounts of dimethyl sulfoxide (DMSO) can be used, but it is important to ensure high dilution with a more volatile solvent to avoid ion suppression.

-

Filtration: To prevent clogging of the LC system and ESI source, it is crucial to filter the sample solution through a 0.45 µm syringe filter into a clean autosampler vial.[6]

-

Mobile Phase Considerations: When developing an LC method, the use of trifluoroacetic acid (TFA) as a mobile phase additive should be approached with caution. While it can improve chromatographic peak shape, TFA is a strong ion-pairing agent and can suppress the ESI signal, especially for low-concentration analytes.[7] Formic acid (0.1%) is a more MS-friendly alternative that provides good protonation for positive ion mode analysis without significant signal suppression.[3]

Recommended LC-MS/MS Parameters

The following table outlines typical starting parameters for the LC-MS/MS analysis of Boc-protected guanidines. These may require optimization based on the specific compound and instrumentation.

| Parameter | Recommended Setting |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 - 4.0 kV |

| Gas Temperature | 300 - 350 °C |

| Gas Flow | 8 - 12 L/min |

| Nebulizer Pressure | 30 - 45 psi |

| MS Scan Range | m/z 100 - 1000 |

| Collision Energy (CID) | 10 - 40 eV (for MS/MS) |

Deciphering the Spectra: Fragmentation Patterns

The fragmentation of Boc-protected guanidines is dominated by cleavages within the Boc group. Understanding these patterns is key to identifying and structurally characterizing these molecules.

The most common fragmentation pathways observed in positive ion ESI-MS/MS are:

-

Loss of Isobutylene: A neutral loss of 56 Da, corresponding to the elimination of isobutylene (C₄H₈), is a hallmark of Boc-protected compounds. This often occurs through a McLafferty-type rearrangement.[8][9]

-

Loss of the Entire Boc Group: A neutral loss of 100 Da, representing the cleavage of the entire tert-butoxycarbonyl group (C₅H₈O₂), is also frequently observed.[4]

-

Loss of tert-Butanol: In some cases, a neutral loss of 74 Da, corresponding to tert-butanol (C₄H₁₀O), can be seen.[10]

These characteristic neutral losses are invaluable for creating precursor ion or neutral loss scans in targeted MS experiments to selectively detect Boc-protected species in complex mixtures.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) and neutral losses that are characteristic of mono-Boc-protected guanidine and N,N'-di-Boc-guanidine.

| Compound | Molecular Formula | Exact Mass | [M+H]⁺ | Characteristic Neutral Losses (Da) | Fragment Ions (m/z) |

| Boc-guanidine | C₆H₁₃N₃O₂ | 159.1008 | 160.1086 | 56 (C₄H₈) | 104.0514 |

| 100 (C₅H₈O₂) | 60.0565 | ||||

| This compound | C₁₁H₂₁N₃O₄ | 259.1532 | 260.1610 | 56 (C₄H₈) | 204.1039 |

| 100 (C₅H₈O₂) | 160.1086 |

Navigating the Pitfalls: Analytical Challenges and Solutions

Several challenges can arise during the mass spectrometric analysis of Boc-protected guanidines. Awareness of these potential issues is the first step toward mitigating them.

-

In-source Fragmentation: The inherent lability of the Boc group can lead to its partial or complete cleavage in the ESI source, even without CID.[3] This can complicate the interpretation of the mass spectrum by showing peaks corresponding to both the protected and deprotected species.

-

Solution: To minimize in-source fragmentation, it is advisable to use the softest possible ionization conditions. This includes reducing the capillary voltage and source temperature. A "soft" ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be considered, as it often results in less fragmentation.[5]

-

-

TFA-Induced Deprotection: As mentioned earlier, TFA in the LC mobile phase can cause the deprotection of the Boc group during the analysis.[3]

-

Solution: Replace TFA with a less acidic modifier like formic acid. If TFA is necessary for chromatography, its concentration should be kept to a minimum (e.g., 0.05%).

-

-

Tert-butylation Artifacts: During synthesis or sample handling, particularly under acidic conditions used for deprotection, the liberated tert-butyl cation can alkylate other nucleophilic sites on the molecule, leading to the formation of a +56 Da adduct. This can be mistaken for an impurity.

-

Solution: Careful control of reaction conditions and the use of scavengers during deprotection can minimize this side reaction. When analyzing samples where this is a possibility, be vigilant for peaks corresponding to [M+56]+.

-

Conclusion

The mass spectrometric analysis of Boc-protected guanidines is a powerful technique that provides essential information for synthetic chemists and drug development professionals. By understanding the principles of ionization, characteristic fragmentation patterns, and potential analytical challenges, researchers can develop robust and reliable methods for the characterization and quality control of these important compounds. The experimental protocols and data presented in this guide serve as a solid foundation for navigating the analytical complexities and ensuring the successful application of mass spectrometry in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. massspec.unm.edu [massspec.unm.edu]

- 8. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of N,N'-Di-Boc-Guanidine: Key Literature and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The guanidine functional group is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. Its basicity and ability to form strong hydrogen bonds are pivotal for molecular recognition at biological targets. However, the direct incorporation of this moiety can be challenging. The use of protecting groups is a common strategy, and N,N'-Di-Boc-guanidine has emerged as a versatile and widely used reagent for the guanylation of amines. This technical guide provides an in-depth overview of the key literature references and experimental protocols for the synthesis of this important building block.

Core Synthesis Strategies

The preparation of this compound and its derivatives generally follows a few key synthetic routes. These methods offer different advantages concerning starting materials, reaction conditions, and scalability.

Direct Boc-Protection of Guanidine Hydrochloride

One of the most direct and high-yielding methods for the synthesis of this compound involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This method is often the starting point for many researchers due to its simplicity and the commercial availability of the starting materials.[1][2]

Guanylation of Amines using Activated N,N'-Di-Boc-Thiourea

An alternative and often milder approach involves the use of N,N'-Di-Boc-thiourea as a precursor. This thiourea is activated with a coupling agent to facilitate the guanylation of primary and secondary amines. This strategy is particularly advantageous as it avoids the use of highly basic conditions and offers a pathway to a diverse range of substituted guanidines.[3][4][5][6] A significant advancement in this area is the use of cyanuric chloride (TCT) as an activating agent, which replaces the more toxic heavy-metal reagents like mercury(II) chloride.[3][4][7]

The Triflylguanidine Approach for Amine Guanylation

For less reactive amines, a highly effective method is the use of N,N'-di-Boc-N''-triflylguanidine. This reagent is prepared from this compound and triflic anhydride. The triflyl group acts as an excellent leaving group, enabling the guanylation of even sterically hindered or electron-deficient amines under mild conditions.[1]

Experimental Protocols

Below are detailed experimental methodologies for the key synthetic routes described above.

Protocol 1: Synthesis of this compound from Guanidine Hydrochloride

This procedure outlines the direct synthesis of this compound from readily available starting materials.[2]

Materials:

-

Guanidinium hydrochloride

-

Sodium hydroxide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

10% aqueous citric acid

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve guanidinium hydrochloride (12.3 g, 128 mmol) and sodium hydroxide (20.8 g, 519 mmol) in water (125 mL).

-

Add 1,4-dioxane (250 mL) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (62.9 g, 288 mmol) to the cooled mixture.

-

Allow the reaction mixture to stir at room temperature for 16 hours.

-

Concentrate the solution under reduced pressure to approximately one-third of its original volume.

-

Add water (150 mL) to the concentrated mixture and extract with ethyl acetate (3 x 80 mL).

-

Combine the organic layers and wash sequentially with 10% aqueous citric acid (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel (elution gradient: 100% dichloromethane to 95:5 dichloromethane/methanol) to obtain this compound as a white powder.

Protocol 2: Guanylation of an Amine using TCT-activated N,N'-Di-Boc-Thiourea

This protocol describes a mild and environmentally friendly method for the guanylation of amines.[3][6]

Materials:

-

N,N'-Di-Boc-thiourea

-

Cyanuric chloride (TCT)

-

Primary or secondary amine

-

N-methylmorpholine (NMM)

-

4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Activation of Thiourea: To a stirred solution of N,N'-di-Boc-thiourea (1.1 eq) in anhydrous THF, add TCT (0.4 eq) at room temperature. Stir the mixture for 30 minutes.

-

Addition of Amine: In a separate flask, prepare a solution of the amine (1.0 eq), NMM (2.0 eq), and a catalytic amount of DMAP in anhydrous THF. Add this solution to the activated thiourea mixture.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Filter the reaction mixture to remove any precipitated solids. Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the resulting N,N'-di-Boc-protected guanidine by column chromatography on silica gel.

Protocol 3: Synthesis and Use of N,N'-di-Boc-N''-triflylguanidine

This two-part protocol details the preparation of the highly reactive triflylguanidine reagent and its subsequent use for guanylating an amine.[1]

Part A: Synthesis of N,N'-di-Boc-N''-triflylguanidine

Materials:

-

This compound

-

Dichloromethane (anhydrous)

-

Triethylamine

-

Trifluoromethanesulfonic anhydride (triflic anhydride)

-

2 M aqueous sodium bisulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve this compound (7.5 g, 29 mmol) in anhydrous dichloromethane (100 mL).

-

Add triethylamine (5.0 mL, 36 mmol) to the solution.

-

Cool the mixture to -78 °C using a dry ice/isopropyl alcohol bath.

-

Add triflic anhydride (5.9 mL, 35 mmol) dropwise over 20 minutes.

-

Allow the reaction mixture to warm to -20 °C over 4 hours.

-

At -20 °C, quench the reaction by adding 2 M aqueous sodium bisulfate solution, ensuring the temperature does not exceed -10 °C.

-

Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with 2 M aqueous sodium bisulfate (80 mL) and brine (50 mL), then dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure. Purify the crude material by flash column chromatography to afford N,N'-di-Boc-N''-triflylguanidine.

Part B: Guanylation of Benzylamine

Materials:

-

N,N'-di-Boc-N''-triflylguanidine

-

Benzylamine

-

Dichloromethane (anhydrous)

-

2 M aqueous sodium bisulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In an oven-dried round-bottomed flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in anhydrous dichloromethane (13 mL).

-

Add benzylamine (0.31 mL, 2.8 mmol) in one portion at room temperature.

-

Stir the mixture for 30 minutes.

-

Transfer the mixture to a separatory funnel and wash with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).

-

Extract each aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic phases, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N,N'-di-Boc-N''-benzylguanidine.

Quantitative Data Summary

| Method | Starting Materials | Key Reagents | Solvent(s) | Yield | Reference(s) |

| Direct Boc-Protection | Guanidine hydrochloride, Di-tert-butyl dicarbonate | Sodium hydroxide | 1,4-Dioxane, Water | 91% | [2] |

| TCT-activated Thiourea | N,N'-Di-Boc-thiourea, Various amines | TCT, NMM, DMAP | THF | up to 95% | [3] |

| Triflylguanidine Synthesis | This compound, Triflic anhydride | Triethylamine | Dichloromethane | 90% | [1] |

| Guanylation with Triflylguanidine | N,N'-di-Boc-N''-triflylguanidine, Benzylamine | - | Dichloromethane | Quantitative | [1] |

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for preparing this compound and its application in guanylation reactions.

Figure 1: Overview of key synthetic pathways for this compound and its use in amine guanylation.

Figure 2: Experimental workflow for the guanylation of amines using TCT-activated N,N'-Di-Boc-thiourea.

References

- 1. orgsyn.org [orgsyn.org]

- 2. 1 3-BIS(TERT-BUTOXYCARBONYL)GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

N,N'-Di-Boc-Guanidine: A Technical Guide to Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

N,N'-Di-Boc-guanidine, a key building block in modern medicinal chemistry, offers a strategically protected guanidine moiety essential for the synthesis of complex molecular architectures. Its growing importance in the development of therapeutic agents necessitates a thorough understanding of its commercial landscape, purity standards, and the analytical methods governing its quality control. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, complete with experimental protocols for its analysis and synthesis.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The purity of commercially available this compound typically ranges from 95% to over 98%, with the specific grade influencing its suitability for different applications. Higher purity grades are crucial for sensitive applications such as late-stage drug synthesis and formulation studies, where trace impurities could have significant impacts on reaction outcomes and product safety.

A summary of representative commercial sources and their stated purities is provided in the table below. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |

| Sigma-Aldrich | 1,3-Bis(tert-butoxycarbonyl)guanidine | 154476-57-0 | C11H21N3O4 | 259.30 g/mol | 98% |

| Oakwood Chemical | This compound | 154476-57-0 | C11H21N3O4 | 259.31 g/mol | Not Specified |

| BLD Pharm | This compound | 154476-57-0 | C11H21N3O4 | 259.30 g/mol | Not Specified |

| LookChem | This compound | 154476-57-0 | C11H21N3O4 | 259.305 g/mol | ≥97% |

| Crysdot | This compound | 154476-57-0 | C11H21N3O4 | Not Specified | 95+% |

| ChemScene | 1,3-Bis(tert-butoxycarbonyl)guanidine | 154476-57-0 | C11H21N3O4 | Not Specified | Not Specified |

| Biosynth Carbosynth | 1,3-Bis(tert-butoxycarbonyl)guanidine | 154476-57-0 | C11H21N3O4 | Not Specified | Not Specified |

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust method for assessing the purity of this compound is reverse-phase HPLC (RP-HPLC), which effectively separates the main compound from potential impurities.[1]

Instrumentation:

-

Standard HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water is typically employed.

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.[1]

-

Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[1]

Purity Determination and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides an alternative and complementary method for purity assessment, offering the advantage of not requiring reference standards for impurities.[1]

Instrumentation:

-

NMR spectrometer (400 MHz or higher recommended)

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample into an NMR tube.[1]

-

Accurately weigh 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube.[1]

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and dissolve the sample and internal standard completely.[1]

Data Acquisition:

-

A standard 90° pulse sequence should be used.

-

Ensure a sufficient relaxation delay (d1), at least 5 times the longest T₁ of the signals of interest for both the analyte and the standard, to allow for full relaxation and accurate integration.[1]

Data Analysis: The purity is calculated by comparing the integral of a known proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Synthesis of this compound

This compound can be synthesized from guanidine hydrochloride and di-tert-butyl dicarbonate.[2] A common laboratory-scale procedure is as follows:

Materials:

-

Guanidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve guanidine hydrochloride in water and cool the solution in an ice bath.

-

Add a solution of sodium hydroxide to basify the mixture.

-

Add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

-

Stir the reaction vigorously at room temperature.

-

After the reaction is complete (monitored by TLC), separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.[3]

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and a general synthetic pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N'-Di-Boc-Guanidine from Guanidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The guanidinium group is a crucial structural motif found in a wide array of natural products and pharmaceuticals, valued for its ability to engage in strong hydrogen bonding and electrostatic interactions. The synthesis of molecules containing this highly basic functional group often necessitates the use of protecting groups to ensure compatibility with various reaction conditions. N,N'-bis(tert-butoxycarbonyl)guanidine (N,N'-Di-Boc-guanidine) is an excellent reagent for this purpose, serving as a stable and easy-to-handle precursor for the introduction of the guanidinyl moiety. The Boc protecting groups effectively modulate the basicity and nucleophilicity of the guanidine, permitting controlled reactions, and can be readily removed under acidic conditions. This document provides a detailed protocol for the synthesis of this compound from guanidine hydrochloride.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |

| Guanidine hydrochloride | CH₅N₃·HCl | 95.53 | 12.3 g (128 mmol) | --- |

| Sodium hydroxide | NaOH | 40.00 | 20.8 g (519 mmol) | --- |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 62.9 g (288 mmol) | --- |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 250 mL | Anhydrous |

| Water | H₂O | 18.02 | 125 mL + 150 mL | Deionized |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 3 x 80 mL | For extraction |

| 10% Aqueous citric acid | C₆H₈O₇ | 192.12 | 1 x 100 mL | For washing |

| Saturated aqueous sodium chloride (Brine) | NaCl | 58.44 | 1 x 100 mL | For washing |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | For drying |

| Silica gel | SiO₂ | 60.08 | As needed | For column chromatography |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | For chromatography eluent |

| Methanol | CH₄O | 32.04 | As needed | For chromatography eluent |

Table 2: Reaction Parameters and Yield

| Parameter | Value |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 16 hours |

| Product Yield | 30.54 g (91%) |

| Product Appearance | White powder |

Experimental Protocol

This protocol details the synthesis of this compound from guanidine hydrochloride and di-tert-butyl dicarbonate.[1]

1. Reaction Setup:

-

In a suitable reaction vessel, dissolve guanidine hydrochloride (12.3 g, 128 mmol) and sodium hydroxide (20.8 g, 519 mmol) in water (125 mL).

-

Add 1,4-dioxane (250 mL) to the aqueous solution.

-

Cool the reaction mixture to 0 °C using an ice bath with stirring.

2. Addition of Boc Anhydride:

-

Slowly add di-tert-butyl dicarbonate (62.9 g, 288 mmol) to the cooled reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

3. Work-up:

-

After 16 hours, concentrate the reaction solution under reduced pressure to approximately one-third of its initial volume.

-

Add water (150 mL) to the concentrated residue.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 80 mL).

-

Combine the organic layers and wash sequentially with 10% aqueous citric acid (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL).[1]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a gradient of 100% dichloromethane to 95:5 dichloromethane/methanol.[1]

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white powder (30.54 g, 91% yield).[1]

5. Characterization:

The structure of the product can be confirmed by spectroscopic methods such as NMR and IR.[1]

-

¹H NMR (300 MHz, DMSO-d₆): δ 10.42 (s, 1H), 8.47 (s, 1H), 1.37 (s, 18H).[1]

-

¹³C NMR (75.5 MHz, CDCl₃): δ 158.3, 82.3, 28.1.[1]

-

IR (CHCl₃) ν: 3407, 3124, 2976, 2930, 1792, 1641, 1549, 1453, 1397, 1365, 1248, 1153 cm⁻¹.[1]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Guanidinylation using N,N'-Di-Boc-guanidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The introduction of a guanidinium group is a critical transformation in medicinal chemistry, as this functional group is a key pharmacophore in numerous biologically active compounds.[1][2] The guanidinium group, being protonated at physiological pH, can participate in strong hydrogen bonding and electrostatic interactions, which can significantly enhance the binding affinity and biological activity of drug candidates.[2] This document provides detailed protocols for the guanidinylation of primary and secondary amines using N,N'-di-Boc-protected guanidinylating agents. The tert-butoxycarbonyl (Boc) protecting groups reduce the basicity and nucleophilicity of the guanidine, allowing for controlled reactions.[1][3] These protecting groups can be readily removed under acidic conditions.[1]

Comparative Overview of Guanidinylation Methods